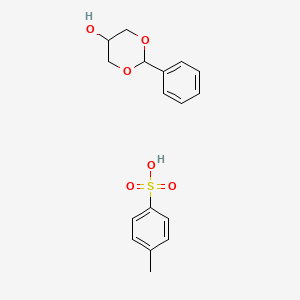
4-Methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol is a compound that combines the properties of two distinct chemical entities: 4-Methylbenzenesulfonic acid and 2-phenyl-1,3-dioxan-5-ol2-Phenyl-1,3-dioxan-5-ol is a cyclic acetal that is often used in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the para isomer .
For 2-Phenyl-1,3-dioxan-5-ol, one common method involves the reaction of glycerol with benzaldehyde in the presence of an acidic catalyst. This reaction forms a cyclic acetal through the etherification process .
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often involves large-scale sulfonation reactors where toluene is continuously fed and reacted with sulfuric acid. The product is then purified through crystallization or distillation .
The industrial synthesis of 2-Phenyl-1,3-dioxan-5-ol may involve similar etherification processes but on a larger scale, with continuous monitoring of reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonic acid group.
Esterification: It can react with alcohols to form esters.
2-Phenyl-1,3-dioxan-5-ol can undergo:
Ring-Opening Reactions: It can react with nucleophiles to open the dioxane ring.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
4-Methylbenzenesulfonic acid: Common reagents include alcohols for esterification and bases for neutralization reactions.
2-Phenyl-1,3-dioxan-5-ol: Common reagents include acids for ring-opening and oxidizing agents for oxidation reactions.
Major Products Formed
4-Methylbenzenesulfonic acid: Major products include esters and sulfonate salts.
2-Phenyl-1,3-dioxan-5-ol: Major products include open-chain alcohols and carbonyl compounds.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the formation of esters and ethers . It is also used in the pharmaceutical industry for the synthesis of various drugs .
2-Phenyl-1,3-dioxan-5-ol is used in the synthesis of cyclic carbonates and as a starting material for the production of polymers . It has applications in the development of new materials and in the study of reaction mechanisms .
Mechanism of Action
The mechanism of action for 4-Methylbenzenesulfonic acid involves its role as a strong acid catalyst, facilitating proton transfer and stabilizing reaction intermediates .
For 2-Phenyl-1,3-dioxan-5-ol, its mechanism involves the formation of stable cyclic structures that can undergo ring-opening reactions, providing reactive intermediates for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group, making it less hydrophobic.
1,3-Dioxane: Similar to 2-Phenyl-1,3-dioxan-5-ol but lacks the phenyl group, affecting its reactivity and stability.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions .
2-Phenyl-1,3-dioxan-5-ol is unique due to its cyclic structure and ability to form stable intermediates, making it valuable in synthetic chemistry .
Properties
CAS No. |
32295-50-4 |
|---|---|
Molecular Formula |
C17H20O6S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C10H12O3.C7H8O3S/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9-11H,6-7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZCWDSEKJWCRVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(COC(O1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
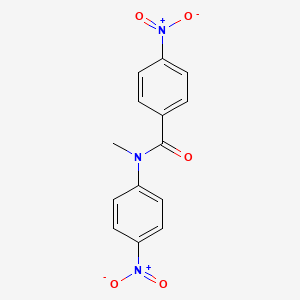
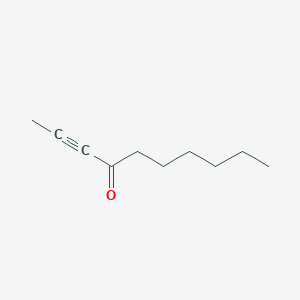
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)

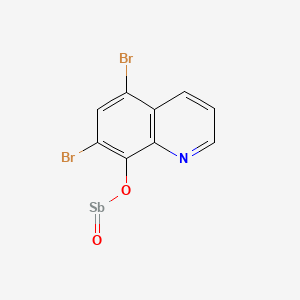
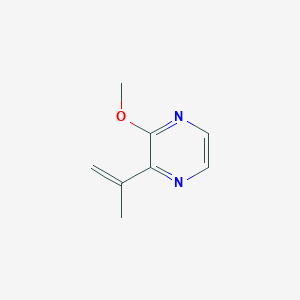
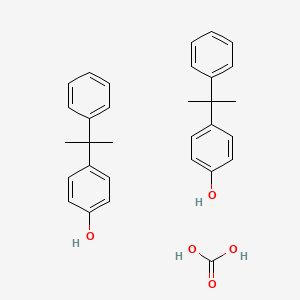

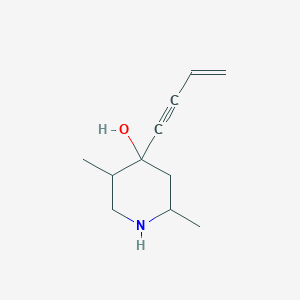
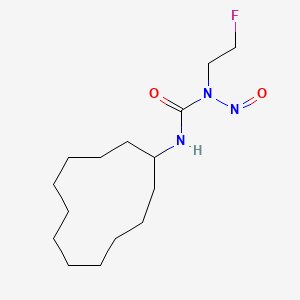
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

